Isoprothiolane-d4
Description
Significance of Stable Isotope Labeled Compounds in Chemical and Biological Investigations
Stable isotope-labeled compounds are indispensable tools in a wide array of chemical and biological investigations. symeres.com By replacing certain atoms with their heavier, stable isotopes (such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N)), scientists can create molecules with a unique mass signature without significantly altering their chemical or biological properties. moravek.com This "labeling" allows researchers to track the compound's journey through complex systems.
The applications of stable isotope-labeled compounds are diverse and impactful:
Metabolic Research: They are used to trace metabolic pathways, helping to understand how organisms process various substances. For instance, ¹³C-labeled glucose can be used to follow glucose metabolism in the body.
Quantitative Analysis: In analytical chemistry, particularly in conjunction with mass spectrometry, stable isotope-labeled compounds serve as ideal internal standards. symeres.com This technique, known as isotope dilution mass spectrometry (IDMS), allows for highly accurate and precise quantification of target analytes in complex mixtures by correcting for sample loss during preparation and analysis.
Mechanistic Studies: The kinetic isotope effect, a change in the rate of a chemical reaction upon substitution of an atom with one of its isotopes, can be exploited to study reaction mechanisms. symeres.com
Proteomics and Metabolomics: These compounds are essential for quantitative studies of proteins and metabolites within an organism, cell, or tissue. lucerna-chem.ch
The primary advantage of using stable isotopes is that they are non-radioactive, eliminating the need for special handling and disposal procedures associated with radioactive isotopes. medchemexpress.com
Role of Deuterated Analogs as Research Tools in Environmental and Agricultural Science
In environmental and agricultural science, deuterated analogs—compounds where one or more hydrogen atoms are replaced by deuterium—are particularly valuable. zeochem.com Deuterium is an inexpensive and harmless stable isotope, making it suitable for large-scale studies. zeochem.com
Key roles of deuterated analogs in these fields include:
Pesticide and Pollutant Monitoring: Deuterated versions of pesticides and environmental pollutants are widely used as internal standards for residue analysis in soil, water, and food products. rsc.orgacs.org This ensures the accuracy of measurements, which is crucial for regulatory compliance and food safety.
Environmental Fate Studies: Researchers use deuterated compounds to trace the movement and degradation of chemicals in the environment. zeochem.com For example, they can study how a pesticide breaks down in soil or is taken up by plants.
Hydrological Research: Deuterium oxide (heavy water) is used as a tracer to study groundwater movement and distribution, providing insights into water resources. zeochem.com
The use of deuterated standards in analytical methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a gold standard for the reliable detection and quantification of trace-level contaminants. lcms.czmdpi.com
Research Landscape of Isoprothiolane-d4: An Overview of Specialized Applications
This compound is primarily utilized as an internal standard in analytical methods developed to quantify residues of its parent compound, Isoprothiolane (B132471). glpbio.commedchemexpress.com Its chemical properties are detailed in the table below.
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | dipropan-2-yl 2-(4,4,5,5-tetradeuterio-1,3-dithiolan-2-ylidene)propanedioate |
| Molecular Formula | C₁₂H₁₄D₄O₄S₂ |
| Molecular Weight | 294.42 |
| CAS Number | 1715020-82-8 |
| Unlabeled CAS Number | 50512-35-1 |
Data sourced from LGC Standards and Labmix24. lgcstandards.comlabmix24.com
The research applications of this compound are focused on ensuring the accuracy and reliability of analytical measurements for food safety and environmental monitoring.
Detailed Research Findings:
Detection in Rice: A significant area of research involves the detection of Isoprothiolane in rice. One study detailed the development of a gold nanoparticle-based lateral flow immunoassay (LFIA) for rapid screening of Isoprothiolane in brown and polished rice. researchgate.net To validate the results of this immunoassay, liquid chromatography-tandem mass spectrometry (LC-MS/MS) was used as the confirmatory method. In this highly sensitive and specific analysis, this compound was employed as an isotope internal standard to ensure the accuracy of the quantification. researchgate.net
Environmental Monitoring: Studies monitoring pesticide levels in agricultural environments have also highlighted the importance of accurate quantification. Research on the distribution of 57 pesticides in farmland soil and surrounding water in the Xingkai Lake area of China detected Isoprothiolane, among other pesticides. nih.gov While this specific study did not detail the use of the deuterated standard, the analytical methods for such trace-level environmental analysis typically rely on isotope dilution techniques with compounds like this compound for precise results. lcms.czsigmaaldrich.com
Method Development for Food Analysis: The European Union Reference Laboratory for Pesticide Residues in Fruits and Vegetables (EURL-FV) has included Isoprothiolane in its scope for method validation in multiresidue analysis using LC-MS/MS and GC-MS/MS. europa.eu Such validation processes often use isotopically labeled standards to establish method robustness and accuracy. Furthermore, Isoprothiolane has been included in large-scale pesticide multiresidue analysis methods developed for various food commodities, which utilize tandem mass spectrometry where deuterated internal standards are critical for confident identification and quantification. lcms.cz
Table 2: Summary of this compound Research Applications
| Research Area | Application of this compound | Analytical Technique | Sample Matrix |
|---|---|---|---|
| Food Safety | Internal Standard for Quantification | LC-MS/MS | Rice |
| Environmental Science | Internal Standard for Residue Analysis | GC-MS, LC-MS/MS | Soil, Water |
| Analytical Method Development | Internal Standard for Validation | LC-MS/MS, GC-MS/MS | Fruits, Vegetables |
This table summarizes the typical applications of this compound based on published research methodologies. lcms.czresearchgate.neteuropa.eu
Properties
CAS No. |
1715020-82-8 |
|---|---|
Molecular Formula |
C12H18O4S2 |
Molecular Weight |
294.416 |
IUPAC Name |
dipropan-2-yl 2-(4,4,5,5-tetradeuterio-1,3-dithiolan-2-ylidene)propanedioate |
InChI |
InChI=1S/C12H18O4S2/c1-7(2)15-10(13)9(11(14)16-8(3)4)12-17-5-6-18-12/h7-8H,5-6H2,1-4H3/i5D2,6D2 |
InChI Key |
UFHLMYOGRXOCSL-NZLXMSDQSA-N |
SMILES |
CC(C)OC(=O)C(=C1SCCS1)C(=O)OC(C)C |
Synonyms |
2-(1,3-Dithiolan-2-ylidene-d4)propanedioic Acid1,3-Bis(1-methylethyl) Ester; _x000B_1,3-(Dithiolan-2-ylidene-d4)propanedioic Acid Bis(1-methylethyl) Ester; Diisopropyl 1,3-Dithiolan-2-ylidenemalonate-d4; Fuji-one-d4; PT (pesticide)-d4; NKK 100-d4; NNF 109-d |
Origin of Product |
United States |
Synthetic Methodologies and Physicochemical Characterization for Research Purity
Strategies for Deuterium (B1214612) Incorporation in Isoprothiolane (B132471)
The synthesis of Isoprothiolane-d4 involves the strategic replacement of hydrogen atoms with deuterium. This process requires careful consideration of the specific sites for deuteration to ensure the stability of the label and to avoid interference with the compound's chemical properties.
Specific Deuteration Sites within the Molecular Structure
This compound is specifically labeled with four deuterium atoms. The deuteration occurs on the two methylene (B1212753) groups of the 1,3-dithiolane (B1216140) ring. scbt.com This specific placement is crucial as these positions are generally stable and less likely to undergo exchange under typical analytical conditions.
Table 1: Molecular Details of this compound
| Property | Value |
|---|---|
| Chemical Name | Diisopropyl 2-(1,3-dithiolan-2-ylidene-d4)malonate |
| Alternate Names | 2-(1,3-Dithiolan-2-ylidene-d4)propanedioic Acid 1,3-Bis(1-methylethyl) Ester; 1,3-(Dithiolan-2-ylidene-d4)propanedioic Acid Bis(1-methylethyl) Ester; Diisopropyl 1,3-Dithiolan-2-ylidenemalonate-d4 |
| CAS Number | 1715020-82-8 glpbio.com |
| Molecular Formula | C₁₂H₁₄D₄O₄S₂ scbt.com |
Chemical Synthesis Pathways for Deuterated Isoprothiolane
The synthesis of Isoprothiolane typically involves the reaction of diisopropyl malonate with carbon disulfide in the presence of a base, followed by reaction with an ethylene (B1197577) dihalide. google.com For the synthesis of this compound, a deuterated version of 1,2-dichloroethane (B1671644) or a similar deuterated reagent would be required.
A general synthetic route can be described as follows:
Reaction of diisopropyl malonate with carbon disulfide and an alkaline aqueous solution.
Addition of deuterated 1,2-dichloroethane (Cl-CD₂-CD₂-Cl) and a catalyst, such as alkylpyridinium chloride. google.com
The reaction mixture is then cooled and purified to yield this compound.
The purity of the synthesized Isoprothiolane can exceed 95%, with synthetic yields in pilot plant tests reported to be over 90%. google.com
Isotopic Purity and Chemical Characterization of this compound Reference Materials
To ensure the reliability of this compound as an internal standard, its isotopic purity and chemical structure must be rigorously characterized. Certified reference materials (CRMs) are often produced and certified in accordance with ISO/IEC 17025 and ISO 17034. sigmaaldrich.comcmscientifica.com.brnite.go.jp
Mass Spectrometric Approaches for Isotopic Enrichment Assessment
Mass spectrometry (MS) is a primary technique for determining the isotopic enrichment of this compound. By comparing the mass spectra of the deuterated and non-deuterated compounds, the degree of deuterium incorporation can be accurately quantified.
In tandem mass spectrometry (MS/MS), specific precursor and product ions are monitored. For Isoprothiolane, precursor ions and their corresponding product ions are used for quantification and qualification. eurl-pesticides.eulcms.cz For this compound, a shift in the mass-to-charge ratio (m/z) of the precursor and fragment ions corresponding to the addition of four deuterium atoms would be expected.
Table 2: Exemplary Mass Spectrometric Data for Isoprothiolane
| Analysis Type | Precursor Ion (m/z) | Product Ion (m/z) |
|---|---|---|
| LC-MS/MS | 291.1 | 85.1, 145.1, 231.1 lcms.cz |
| LC-MS/MS | 290 | 118 eurl-pesticides.eu |
Note: This table shows data for the non-deuterated Isoprothiolane. For this compound, the precursor ion would be expected at approximately m/z 295.1.
Nuclear Magnetic Resonance Spectroscopy for Positional Deuteration Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the precise location of the deuterium atoms within the this compound molecule. sigmaaldrich.commdpi.com
In a ¹H NMR spectrum of Isoprothiolane, the protons on the dithiolane ring would exhibit characteristic signals. In the ¹H NMR spectrum of this compound, these signals would be absent or significantly reduced in intensity, confirming the successful deuteration at the specified positions. Furthermore, ²H NMR spectroscopy can be used to directly observe the deuterium nuclei, providing definitive proof of their presence and chemical environment. Quantitative NMR (qNMR) can also be employed to determine the certified content of the reference material. sigmaaldrich.commdpi.com
Advanced Analytical Chemistry Applications of Isoprothiolane D4
Isotope Dilution Mass Spectrometry (IDMS) for Precise Quantification
Isotope Dilution Mass Spectrometry (IDMS) stands as a definitive method for chemical quantification, leveraging the specificity of mass-to-charge ratio analysis and the precision of isotope dilution. This technique is particularly valuable for overcoming matrix effects and variations in sample preparation and instrument response, which can plague other quantitative methods.
Principles of Isotope Dilution in Quantitative Analysis
Isotope Dilution is an analytical technique used for the precise determination of the concentration of a target analyte. The core principle involves adding a known amount of an isotopically enriched form of the analyte, known as an internal standard, to the sample. nih.gov This "isotopic spike" is chemically identical to the analyte but has a different mass due to the isotopic substitution (e.g., deuterium (B1214612) for hydrogen).
The native analyte and the labeled internal standard are assumed to behave identically during extraction, cleanup, and chromatographic separation, meaning any sample loss or variation will affect both compounds equally. nih.gov In the mass spectrometer, the instrument distinguishes between the analyte and the internal standard based on their mass difference. By measuring the ratio of the signal intensity of the native analyte to that of the known amount of the internal standard, the concentration of the analyte in the original sample can be calculated with high accuracy and precision. nih.gov This approach effectively corrects for analyte loss during sample workup and compensates for signal suppression or enhancement caused by the sample matrix. oup.com
Methodological Integration of Isoprothiolane-d4 as an Internal Standard
This compound is the ideal internal standard for the quantitative analysis of isoprothiolane (B132471). medchemexpress.com As a deuterated analogue, it shares near-identical physicochemical properties with the parent compound, ensuring it co-elutes chromatographically and experiences the same behavior during sample extraction and ionization. lgcstandards.com
In practice, a precise and known quantity of this compound is added to a sample at the very beginning of the analytical procedure. eurl-pesticides.eu This mixture is then subjected to extraction, such as the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, and cleanup. researchgate.neteurl-pesticides.eu During the final analysis by mass spectrometry, the instrument measures the distinct signals for both unlabeled isoprothiolane and the deuterium-labeled this compound. Research has demonstrated that applying this compound as an internal standard for quantification yields results that are highly consistent with those from the benchmark standard addition method. researchgate.netresearchgate.netresearchgate.netresearchgate.net This consistency underscores the reliability of IDMS with this compound for negating matrix effects and achieving accurate quantification in complex samples like rice bran protein powder and other agricultural products. researchgate.netresearchgate.net
Development and Validation of High-Sensitivity Analytical Methods
The detection of trace levels of pesticide residues in food and environmental samples necessitates the development of highly sensitive and selective analytical methods. The combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose, offering unparalleled performance. oup.comulpgc.es
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications
LC-MS/MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the highly sensitive and selective detection of tandem mass spectrometry. This synergy allows for the reliable identification and quantification of hundreds of pesticides in a single analytical run, even in complex matrices. shimadzu.comeuchinasafe.eu The method's validation is typically based on guidelines that assess parameters such as selectivity, linearity, accuracy, precision, and limits of quantification (LOQ). ulpgc.esturkjps.org For instance, methods have been validated for analyzing isoprothiolane in matrices like rye grass hay and rice, achieving low limits of quantification. eurl-pesticides.eueurl-pesticides.eu
The goal of chromatographic optimization is to achieve a symmetric peak shape, adequate retention, and baseline separation of the target analyte from matrix interferences. For the analysis of isoprothiolane and this compound, reversed-phase liquid chromatography is commonly employed. eurl-pesticides.eu Key parameters that require optimization include the analytical column, mobile phase composition, and flow rate. researchgate.net
Different stationary phases (e.g., C18) are tested to find the optimal interaction for retaining and separating isoprothiolane. researchgate.netlcms.cz The mobile phase, typically a mixture of an aqueous component (like water with formic acid or ammonium (B1175870) formate) and an organic solvent (such as acetonitrile (B52724) or methanol), is optimized through gradient elution to ensure efficient separation and sharp peaks. oup.comshimadzu.com The pH of the mobile phase can also be adjusted to control the ionization state of the analyte and improve chromatographic performance. researchgate.net Since this compound has virtually identical chromatographic behavior to isoprothiolane, a method optimized for the parent compound will also be suitable for its deuterated internal standard, resulting in co-elution of the two compounds.
Table 1: Example of Optimized Chromatographic Parameters for Pesticide Analysis
| Parameter | Setting |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) System oup.com |
| Analytical Column | Reversed-phase C18 column eurl-pesticides.euresearchgate.net |
| Mobile Phase A | Water with 0.1% Formic Acid and 4 mM Ammonium Formate oup.com |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid shimadzu.com |
| Elution Mode | Gradient researchgate.net |
| Flow Rate | Typically 0.2 - 0.5 mL/min |
| Injection Volume | 1 - 10 µL |
| Column Temperature | 25 - 40 °C |
Note: This table represents a typical set of parameters and may vary based on the specific instrument and sample matrix.
Tandem mass spectrometry (MS/MS) provides exceptional selectivity through the use of Multiple Reaction Monitoring (MRM). In this mode, the first quadrupole of the mass spectrometer is set to isolate a specific precursor ion (the molecular ion of the analyte). This precursor ion is then fragmented in a collision cell, and the second quadrupole is set to monitor for specific, characteristic product ions. eurl-pesticides.eu
For confident identification and quantification, at least two MRM transitions (one precursor ion fragmenting into two different product ions) are monitored for each analyte. eurl-pesticides.eueurl-pesticides.eu The most intense and stable transition is typically used for quantification (quantifier), while the second is used for confirmation (qualifier). A critical criterion for positive identification is the stability of the ion ratio—the ratio of the qualifier ion's signal intensity to the quantifier ion's signal intensity. This ratio must fall within a specified tolerance (e.g., ±30%) of the ratio observed for a pure analytical standard analyzed under the same conditions. eurl-pesticides.eu This ensures that the detected signal is indeed from the target analyte and not from a co-eluting matrix interference. For this compound, specific MRM transitions are chosen that are distinct from the unlabeled compound due to the mass shift from deuterium labeling.
Table 2: Example of GC-MS/MS MRM Transitions for Isoprothiolane
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Role |
| Isoprothiolane | 290 | 118 | Quantification eurl-pesticides.eu |
| Isoprothiolane | 290 | 204 | Qualification eurl-pesticides.eu |
Note: These transitions are from a GC-MS/MS validation report. eurl-pesticides.eu In LC-MS/MS, the precursor ion would typically be the protonated molecule [M+H]⁺.
Optimization of Chromatographic Parameters for this compound and Analytes
Gas Chromatography-Mass Spectrometry (GC-MS/MS) Methodologies
Gas Chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a powerful technique for the sensitive and selective quantification of volatile and semi-volatile organic compounds, such as pesticides, in complex matrices. thermofisher.com The use of deuterated internal standards like this compound is integral to robust GC-MS/MS methodologies, particularly for multi-residue analysis in food and environmental samples. researchgate.netnih.gov
In GC-MS/MS analysis, the internal standard is added to the sample at the beginning of the extraction process. lcms.cz It co-elutes with the target analyte (Isoprothiolane) but is distinguished by the mass spectrometer due to its higher mass-to-charge (m/z) ratio. nih.gov This allows for the correction of analyte losses during sample preparation and variability in injection volume. Triple quadrupole GC-MS/MS systems, operating in selected reaction monitoring (SRM) mode, offer high selectivity and sensitivity, which helps to reduce interferences from background ions and produce a high signal-to-noise ratio for excellent detection capability. thermofisher.com
Research has demonstrated the successful application of GC-MS/MS with deuterated internal standards for analyzing numerous pesticide residues in challenging food matrices like green chili, rice bran protein, and various fruits and vegetables. researchgate.netresearchgate.net In these methods, this compound can be used to quantify its parent compound and other structurally related pesticides, ensuring that results are accurate even when significant matrix effects are present. researchgate.netnih.gov For instance, studies on pesticide residues in food have shown that using matrix-matched calibration with internal standards provides acceptable recovery values for a majority of compounds, even in matrices known for strong signal suppression or enhancement like sunflower seeds or apples. nih.gov
Table 1: Example GC-MS/MS Parameters for Pesticide Residue Analysis This table is a composite representation based on typical methodologies and does not represent a single specific study.
| Parameter | Setting |
| GC System | Agilent 7890B or similar |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) mdpi.com |
| Carrier Gas | Helium, constant flow 1.2 mL/min mdpi.com |
| Inlet Temperature | 250 °C mdpi.com |
| Injection Mode | Splitless, 1-2 µL injection volume lcms.czmdpi.com |
| Oven Program | Initial 150°C, ramp to 280°C at 30°C/min, hold for 10 min mdpi.com |
| MS System | Triple Quadrupole (e.g., Agilent 7000 series) thermofisher.com |
| Ionization Mode | Electron Ionization (EI) |
| Acquisition Mode | Selected Reaction Monitoring (SRM) |
| Transfer Line Temp | 200-280 °C mdpi.com |
| Collision Gas | Nitrogen/Helium mdpi.com |
High-Resolution Mass Spectrometry (HRMS) for Suspect Screening and Confirmation
High-Resolution Mass Spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), has become an indispensable tool for suspect and non-target screening of a wide array of chemical contaminants in food and environmental samples. nih.gov Unlike target analysis, which looks for a predefined list of compounds, suspect screening searches for a large database of potential contaminants, while non-target analysis aims to identify any chemical present in a sample. researchgate.netmst.dk
HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap mass spectrometers, provide high mass accuracy and resolution, enabling the differentiation of compounds with very similar masses. researchgate.net This capability is crucial for identifying unknown substances in complex matrices. In a study of an urban stream in South China, LC-HRMS was used for source apportionment of contaminants, and Isoprothiolane was identified as one of the contaminants of emerging concern through a non-target screening approach. scies.org
The use of deuterated internal standards like this compound in HRMS workflows, while less common for non-target screening, is valuable for quality control and for subsequent quantification of identified suspects. Once a suspect compound like Isoprothiolane is tentatively identified via HRMS, a confirmatory analysis can be performed using a reference standard and a deuterated internal standard (this compound) to achieve accurate quantification and confirm the compound's identity. researchgate.netscies.org
Sample Preparation and Clean-up Strategies Facilitated by this compound
Effective sample preparation is crucial for removing interfering matrix components and concentrating analytes before instrumental analysis. The addition of a deuterated internal standard like this compound at the initial stage compensates for any analyte loss during these multi-step procedures. chromatographyonline.com
QuEChERS-based Extraction Efficiencies with Deuterated Internal Standards
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food and agricultural products. phenomenex.com The standard procedure involves an extraction step with a solvent (typically acetonitrile) and partitioning salts, followed by a clean-up step using dispersive solid-phase extraction (d-SPE). phenomenex.comunito.it
The inclusion of this compound as an internal standard significantly enhances the reliability of the QuEChERS method. researchgate.net It corrects for variability in extraction recovery and mitigates matrix effects, which can cause ion suppression or enhancement in the mass spectrometer. nih.gov Research has demonstrated that QuEChERS coupled with LC-MS/MS or GC-MS/MS and using deuterated internal standards provides high-quality results for the analysis of hundreds of pesticides in diverse matrices, including soil, water, and various food products. researchgate.netulpgc.es For example, a modified QuEChERS method was validated for 218 pesticides in soil, where a mix of procedural internal standards was used to ensure accurate quantification. ulpgc.es Similarly, studies on rice bran protein and chicken meat have shown that quantification using this compound as an internal standard is highly consistent with results from the more laborious standard addition method. researchgate.netresearchgate.net
Advanced Solid-Phase Extraction (SPE) Techniques for Complex Matrices
Solid-Phase Extraction (SPE) is a selective sample preparation technique used to isolate and concentrate analytes from a liquid sample by partitioning them between a solid sorbent and the liquid phase. organomation.comchromatographyonline.com Advanced SPE techniques are employed for particularly complex matrices where a simple QuEChERS cleanup is insufficient.
These advanced techniques include:
Molecularly Imprinted Polymers (MIPs): These are highly selective synthetic polymers with recognition sites tailored for a specific target molecule or a class of structurally similar compounds. organomation.com
Immunoaffinity Columns: These columns use immobilized antibodies to selectively capture target analytes, providing very clean extracts. chromatographyonline.com
Magnetic Solid-Phase Extraction (MSPE): This technique uses magnetic nanoparticles as the sorbent, allowing for rapid separation of the sorbent from the sample solution using an external magnetic field. organomation.com
In each of these advanced SPE workflows, the addition of this compound at the beginning of the process is crucial. Because the deuterated standard has nearly identical chemical properties to the analyte, it will be extracted and concentrated with the same efficiency, providing a reliable means to correct for recovery losses during the complex cleanup procedure. nih.gov Online SPE, where the extraction is directly coupled to the analytical instrument, is another advanced approach that improves reproducibility and reduces analysis time, and the use of an internal standard is essential for ensuring accuracy. nih.gov
Method Validation Research for Deuterated Internal Standard-Based Analysis
The validation of analytical methods is a regulatory requirement to ensure that the method is fit for its intended purpose. For quantitative analysis, key validation parameters include linearity, accuracy, and precision. nih.gov The use of deuterated internal standards like this compound is a cornerstone of developing robust and reliable methods that can meet stringent validation criteria. oup.com
Assessment of Linearity, Accuracy, and Precision in Diverse Matrices
Method validation studies consistently demonstrate the benefits of using deuterated internal standards for analyzing pesticide residues across a wide range of sample types.
Linearity: This is the ability of the method to produce results that are directly proportional to the concentration of the analyte. The use of an internal standard like this compound helps to establish excellent linearity (correlation coefficients, r² > 0.99) over a wide concentration range by compensating for matrix-induced variations in instrument response. researchgate.netulpgc.es
Accuracy: This refers to the closeness of the measured value to the true value. It is often assessed through recovery experiments, where samples are spiked with a known amount of the analyte. Studies consistently show that methods using this compound achieve high accuracy, with recoveries typically falling within the acceptable range of 70-120% for a majority of analytes, even in complex matrices like pet food, soil, and fruit-based baby food. researchgate.netulpgc.es
Precision: This measures the degree of agreement among a series of individual measurements. It is usually expressed as the relative standard deviation (RSD). The use of internal standards minimizes random errors from sample preparation and injection, leading to high precision with RSD values typically below 15% or 20%. researchgate.netresearchgate.net
Table 2: Representative Method Validation Data Using Deuterated Internal Standards This table compiles typical performance data from multiple studies to illustrate method capabilities.
| Matrix | Parameter | Typical Result | Reference |
| Green Chilli | Linearity (r²) | > 0.99 | researchgate.net |
| Accuracy (% Recovery) | 75-127% | researchgate.net | |
| Precision (% RSD) | < 9.1% | researchgate.net | |
| Rice Bran Protein | Accuracy (% Recovery) | 70-120% | researchgate.net |
| Precision (% RSD) | ≤ 15% | researchgate.net | |
| Limit of Quantification (LOQ) | 0.2 to 1 µg/kg | researchgate.net | |
| Pet Feed (Dry) | Linearity (R²) | ≥ 0.99 | ulpgc.es |
| Accuracy (% Recovery) | 70-120% | ulpgc.es | |
| Precision (% RSD) | < 20% | ulpgc.es | |
| Fruits & Vegetables | Accuracy (% Recovery) | 81-110% (for 92% of pesticides) | oup.com |
| Precision (% RSD) | < 20% (for >95% of pesticides) | oup.com |
Determination of Limits of Detection (LOD) and Quantification (LOQ)
In the quantitative analysis of trace residues, the limit of detection (LOD) and limit of quantification (LOQ) are critical parameters that define the performance and sensitivity of an analytical method. The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. The use of this compound as an internal standard is instrumental in establishing low detection and quantification limits for its non-labeled counterpart, isoprothiolane, across various complex matrices.
Research employing analytical techniques such as gas chromatography-tandem mass spectrometry (GC-MS/MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) has demonstrated the ability to achieve low LODs and LOQs for isoprothiolane when using this compound for quantification. For instance, in a study analyzing pesticide residues in rice bran protein powder, the application of this compound as an internal standard contributed to achieving method LODs in the range of 0.05–0.2 µg/kg and LOQs between 0.2 to 1 µg/kg. researchgate.netresearchgate.net This level of sensitivity was achieved through a simple solvent extraction coupled with liquid chromatography-high-resolution mass spectrometry (LC-HRMS), highlighting the efficiency of the method without the need for extensive purification steps. researchgate.net
Another validation study focusing on isoprothiolane residues in rice, utilizing a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by GC-MS/MS analysis, calculated the LOQ to be 0.005 mg/kg. eurl-pesticides.eu The method demonstrated good sensitivity and faced no significant issues with interfering matrix compounds. eurl-pesticides.eu Similarly, in the analysis of green chili crops, a method was developed with LODs ranging from 1-63 µg/kg and LOQs from 4-150 µg/kg for a suite of pesticides including isoprothiolane. researchgate.net
These findings underscore the role of robust analytical methodologies, where this compound serves as a reliable internal standard, in pushing the boundaries of detection and ensuring that trace levels of isoprothiolane can be accurately and confidently measured.
Table 1: Examples of LOD and LOQ Values in Methods Utilizing this compound
| Matrix | Analyte | Method | LOD | LOQ | Citation |
| Rice Bran Protein Powder | Isoprothiolane | LC-HRMS | 0.05–0.2 µg/kg | 0.2–1 µg/kg | researchgate.netresearchgate.net |
| Rice | Isoprothiolane | GC-MS/MS | - | 0.005 mg/kg | eurl-pesticides.eu |
| Green Chilli Crops | Various Pesticides | GC-MS/MS | 1–63 µg/kg | 4–150 µg/kg | researchgate.net |
Evaluation of Matrix Effects Compensation by this compound
Matrix effects present a significant challenge in quantitative analytical chemistry, particularly when using sensitive techniques like LC-MS/MS and GC-MS/MS. researchgate.netnih.gov These effects, caused by co-extracted components from the sample matrix, can either suppress or enhance the ionization of the target analyte, leading to inaccurate and imprecise results. researchgate.netwaters.comrestek.com The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is widely regarded as the most effective strategy to compensate for these matrix effects. nih.govresearchgate.net
This compound is an ideal internal standard for the analysis of isoprothiolane because it is chemically and physically almost identical to the analyte. restek.com It co-elutes with the non-labeled isoprothiolane during chromatographic separation and experiences the same matrix-induced ionization suppression or enhancement. restek.comwaters.com By adding a known concentration of this compound to every sample, standard, and blank, the ratio of the analyte's response to the internal standard's response is used for quantification. restek.com This ratiometric measurement effectively cancels out signal variations caused by the matrix, as both the analyte and the internal standard are affected proportionally. lcms.cz
A study on pesticide residues in rice bran protein powder explicitly demonstrated the value of this compound in this role. researchgate.netresearchgate.net Researchers applied this compound and another isotopic internal standard, propiconazole-d5, for quantification. The results obtained were highly consistent with those from the standard addition method, a technique known for its accuracy in correcting matrix effects, thus validating the efficacy of using this compound for compensation. researchgate.netresearchgate.net The use of SIL-IS like this compound is a cornerstone of the isotope dilution mass spectrometry (IDMS) method, which is recognized for its high accuracy and its ability to correct for both matrix effects and variations in sample preparation and injection volume. researchgate.net While other approaches like matrix-matched calibration or the use of analyte protectants exist, the use of a co-eluting, isotopically labeled internal standard is often considered the gold standard for mitigating matrix effects in routine analysis. nih.gov
Isoprothiolane D4 in Metabolic Pathway Elucidation Research
Tracer Studies for Biotransformation Investigations in Model Systems
Tracer studies utilizing labeled isoprothiolane (B132471) are instrumental in mapping its journey through plants and microbial environments. These investigations reveal the dynamics of uptake, translocation, and the chemical transformations the compound undergoes.
Research on the metabolism of isoprothiolane in plants, particularly in agricultural settings, is vital for understanding its efficacy and residual presence. fao.org Isoprothiolane is recognized as a systemic fungicide, meaning it is absorbed and distributed throughout the plant. tangagri.comprimeagroindustries.comdhanuka.com
Studies using radiolabelled isoprothiolane on rice plants have provided detailed insights into its absorption and movement. The fungicide is absorbed by both the leaves and roots and is capable of translocation both acropetally (upward) and basipetally (downward). dhanuka.com
In a key study, rice plants grown under simulated paddy conditions were treated with ¹⁴C-isoprothiolane. fao.org Analysis at 7 and 28 days after the last application (DALA) showed the distribution of total radioactive residue (TRR) across different parts of the plant, confirming its systemic nature. fao.org Isoprothiolane was identified as the primary radioactive component in all plant tissues analyzed. fao.org At 7 days, the parent compound accounted for 75.5% of the total radioactive residue in the hulls and 50.9% in the stems and leaves. fao.org After 28 days, the proportion of unchanged isoprothiolane remained significant, representing 61.6% of the TRR in hulls and 26.3% in stems and leaves. fao.org
The following table summarizes the distribution of total radioactive residues (TRR) from a study on rice plants.
| Plant Matrix | TRR at 7 DALA (mg eq/kg) | TRR at 28 DALA (mg eq/kg) |
| Grain | 0.21 | 0.20 |
| Hulls | 5.4 | 4.1 |
| Stems/Leaves | 1.9 | 1.4 |
| Roots | 0.03 | 0.02 |
| Data sourced from a study on glasshouse-grown rice with foliar treatments of ¹⁴C-isoprothiolane. fao.org |
While isoprothiolane itself is the major component found in plant tissues, several metabolites resulting from its biotransformation have been identified. fao.org One of the most consistently reported metabolites is isoprothiolane sulfoxide (B87167), also known as diisopropyl 1-oxo-1,3-dithiolan-2-ylidenemalonate. fao.orgherts.ac.uknih.gov However, in rice grain, this sulfoxide was present at very low levels. fao.org Interestingly, research has shown that isoprothiolane sulfoxide can be reduced back to the parent compound, isoprothiolane, within living rice plants. tandfonline.com
Other identified plant metabolites include those formed through hydroxylation and hydrolysis. fao.orgherts.ac.uk
The table below lists the known plant metabolites of isoprothiolane.
| Metabolite Name | Common/Code Name | Formation Medium |
| diisopropyl 1-oxo-1,3-dithiolan-2-ylidenemalonate | isoprothiolane monosulfoxide | Plant |
| monoisopropyl 1,3-dithiolan-2-ylidenemalonate | isoprothiolane monoester (M-2) | Plant |
| diisopropyl 4-hydroxy-1,3-dithiolan-2-ylidenemalonate | 4-hydroxy isoprothiolane (M-3) | Plant |
| 1-hydroxypropan-2-yl propan-2-yl 1,3-dithiolan-2-ylidenemalonate | M-5 | Plant |
| - | didehydro isoprothiolane | Plant |
| - | hydroxyl-isopropyl isoprothiolane | Plant |
| Data compiled from multiple sources. fao.orgherts.ac.uk |
The breakdown of isoprothiolane in the environment is significantly influenced by microbial activity. tangagri.comjeb.co.in Biodegradation is a key natural process for removing such xenobiotic chemicals from soil and water systems. jeb.co.in
Research has focused on developing defined microbial consortia capable of effectively degrading isoprothiolane. jeb.co.innih.govproquest.com In one study, a specific consortium was developed and its degradation efficiency was optimized using Response Surface Methodology (RSM), a statistical approach for solving multivariate equations. jeb.co.inresearchgate.net The study optimized several parameters to achieve maximum degradation. jeb.co.innih.gov
The table below outlines the optimized conditions for isoprothiolane degradation by the microbial consortium.
| Parameter | Optimized Value |
| Inoculum Concentration | 50 µg protein ml⁻¹ |
| Temperature | 30°C |
| pH | 4.0 - 8.0 |
| Incubation Time | 72 hours (constant) |
| Data from the optimization study using a defined microbial consortium. jeb.co.innih.govresearchgate.net |
Under these optimized conditions, the consortium achieved nearly complete degradation of isoprothiolane at initial concentrations ranging from 5 to 30 ppm. jeb.co.innih.gov
The microbial biotransformation of isoprothiolane leads to the formation of degradation products. A key metabolite identified in soil under flooded (anaerobic) conditions is isoprothiolane sulfoxide. fao.orgnih.gov This indicates that oxidation of the sulfur atom in the dithiolane ring is a primary step in the microbial degradation pathway. This sulfoxide is also recognized as a metabolite in microorganisms generally. tandfonline.com
Microbial Degradation and Biotransformation Pathways
Characterization of Microbial Consortia Involved in Isoprothiolane Degradation
Application of Isoprothiolane-d4 in Metabolomics Research
Metabolomics, the large-scale study of small molecules or metabolites, provides a dynamic snapshot of an organism's metabolic state. frontiersin.org The application of stable isotope tracers like this compound within this field can be broadly categorized into two powerful approaches: untargeted profiling for discovery and targeted analysis for quantification. Both methodologies leverage the unique isotopic signature of this compound to illuminate metabolic processes that would otherwise be obscured.
Untargeted metabolomics aims to detect and identify as many metabolites as possible in a sample to generate a comprehensive overview of the metabolome. nih.govresearchgate.net When a stable isotope tracer such as this compound is introduced into a biological system (e.g., a cell culture or organism), it and its subsequent metabolic products can be distinguished from the thousands of endogenous, unlabeled molecules.
The process involves administering this compound and, after a set period, extracting metabolites for analysis, typically with high-resolution mass spectrometry (MS) coupled with liquid chromatography (LC-MS). springernature.com The mass spectrometer detects ions based on their mass-to-charge ratio (m/z). Because this compound is four Daltons heavier than its unlabeled counterpart, any metabolites formed from it will also carry this mass shift, creating a distinct isotopic pattern. lgcstandards.com This allows researchers to confidently identify novel or unexpected biotransformation products of the parent compound.
For instance, if Isoprothiolane is hypothesized to undergo hydroxylation and ester cleavage, an untargeted analysis using this compound could confirm these steps and potentially uncover other, previously unknown reactions. The data analysis workflow would specifically search for pairs of signals separated by four Daltons, corresponding to the labeled and unlabeled versions of the same metabolite. This discovery-based approach is crucial for mapping out new metabolic pathways and understanding the fate of xenobiotics. frontiersin.org
Table 1: Illustrative Data from an Untargeted Metabolomics Experiment with this compound This table represents hypothetical data to demonstrate the principles of identifying metabolites in an untargeted experiment. It shows potential metabolites of Isoprothiolane, their expected mass if derived from the d4 tracer, and the confidence in their identification based on mass spectrometry data.
| Putative Metabolite | Expected m/z (Unlabeled) | Observed m/z (d4-labeled) | Mass Shift (Da) | Identification Confidence |
|---|---|---|---|---|
| Isoprothiolane | 290.07 | 294.09 | +4.02 | High (Standard Confirmed) |
| Mono-deesterified Isoprothiolane | 232.04 | 236.06 | +4.02 | Medium (MS/MS Match) |
| Hydroxylated Isoprothiolane | 306.06 | 310.08 | +4.02 | Medium (MS/MS Match) |
| Unknown Adduct | 410.11 | 414.13 | +4.02 | Low (Mass Shift Only) |
In contrast to the broad scope of untargeted profiling, targeted metabolomics focuses on accurately measuring the concentrations of a predefined set of metabolites. nih.gov This approach is essential for metabolic flux analysis (MFA), which quantifies the rates of reactions within a metabolic network. researchgate.net In this context, this compound serves as an ideal internal standard.
An internal standard is a compound added in a known quantity to a sample before processing. Because the internal standard experiences the same experimental variations (e.g., sample loss during extraction, matrix effects in the mass spectrometer) as the analyte of interest, it can be used to correct for these variations and ensure accurate quantification. waters.com this compound is perfectly suited for this role when measuring its unlabeled form, Isoprothiolane, as it shares nearly identical chemical and physical properties, ensuring it behaves similarly during analysis.
In a typical targeted experiment using a triple quadrupole mass spectrometer (QQQ-MS), specific precursor-to-product ion transitions, known as multiple reaction monitoring (MRM), are monitored for both the analyte (Isoprothiolane) and the internal standard (this compound). frontiersin.org By comparing the peak area of the analyte to the known concentration of the internal standard, a precise concentration can be calculated. This allows researchers to determine how the concentration of Isoprothiolane changes over time or in response to different conditions, providing a quantitative measure of its uptake and metabolism—a key component of pathway flux analysis. researchgate.netcreative-proteomics.com
Table 2: Example of a Targeted Quantification Assay for Isoprothiolane This table illustrates the setup for a targeted mass spectrometry experiment. It shows the specific ion transitions (MRM) monitored for both the target analyte and its deuterated internal standard, which allows for highly specific and sensitive quantification.
| Compound | Type | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) |
|---|---|---|---|---|
| Isoprothiolane | Analyte | 291.1 | 189.1 | 8.5 |
| This compound | Internal Standard | 295.1 | 193.1 | 8.5 |
| Mono-deesterified Isoprothiolane | Analyte | 233.0 | 189.1 | 6.2 |
| Mono-deesterified this compound | Internal Standard | 237.0 | 193.1 | 6.2 |
Environmental Fate Research Utilizing Isoprothiolane D4
Degradation Kinetics and Persistence Studies in Environmental Compartments
The degradation of isoprothiolane (B132471) in the environment is influenced by a combination of biotic and abiotic factors, including microbial activity, soil composition, water conditions, and sunlight.
The persistence of isoprothiolane in soil is a key factor in its environmental risk assessment. Studies have investigated its degradation under both aerobic and anaerobic conditions in a variety of soil types.
Under aerobic conditions, isoprothiolane is considered to be moderately persistent. fao.org A study conducted on four different soils with [14C]isoprothiolane found that the half-life (DT50) during the aerobic phase ranged from 61 to 95 days. fao.org The primary degradation products observed were isoprothiolane monosulfoxide and monoester, along with the formation of carbon dioxide and bound residues. fao.org Another study reported a DT50 of 154 days in turf grass soil under open conditions that allowed for gas exchange. tandfonline.comnih.gov
In contrast, under anaerobic (flooded) conditions, isoprothiolane demonstrates significantly higher persistence. The DT50 for isoprothiolane in anaerobic flooded soils ranged from 182 to 990 days across the four soils tested. fao.orgherts.ac.uk This suggests that in waterlogged environments such as paddy fields, isoprothiolane could be very persistent. fao.org The degradation pathway under anaerobic conditions also differs, with a slower rate of breakdown.
Table 1: Aerobic and Anaerobic Degradation Half-Lives (DT50) of Isoprothiolane in Soil
| Condition | Soil Type(s) | DT50 Range (days) | Primary Degradates |
|---|---|---|---|
| Aerobic | Four different soil types | 61 - 95 fao.org | Isoprothiolane monosulfoxide, monoester, CO2, bound residues fao.org |
| Aerobic | Turf grass soil | 154 nih.gov | Not specified |
| Anaerobic (flooded) | Four different soil types | 182 - 990 fao.org | Not specified |
The physicochemical properties of soil, such as texture, organic matter content, and pH, play a significant role in the degradation rate of pesticides. researchgate.net For isoprothiolane, soil texture has been shown to influence its concentration in plants grown in treated soil, with the highest levels found in plants from sandy loam soil. koreascience.kr The organic matter content of soil generally affects the leachability of pesticides, with higher organic matter leading to less leaching. koreascience.kr Climatic factors such as temperature and rainfall also impact degradation. researchgate.net For instance, lower air temperatures have been suggested to reduce the degradation rate of isoprothiolane. koreascience.kr
In aquatic environments, the degradation of isoprothiolane is influenced by hydrolysis, photolysis, and microbial activity. Isoprothiolane is considered hydrolytically stable at environmental temperatures across different pH values. fao.orgrayfull.com While it is stable at pH 4 and 7, some degradation (over 10% after 5 days at 50°C) occurs at pH 9, with isoprothiolane monoester being the major hydrolytic degradate. fao.org
Under anaerobic aquatic conditions, the degradation rate varies between the water and sediment layers. In two different sediment/water systems treated with [14C]isoprothiolane, the DT50 for isoprothiolane in the anaerobic water layers was estimated to be 6.5 and 36 days. fao.org However, for the total anaerobic system (water and sediment), the DT50 was much longer, estimated at approximately 800–1100 days. fao.org This indicates that isoprothiolane that partitions into the sediment is significantly more persistent.
Studies have shown that the presence of substances in rice-paddy water can accelerate the photodegradation of isoprothiolane. nih.gov Riboflavin, in particular, has been shown to have a remarkable accelerating effect on its photolysis. nih.govresearchgate.net
Table 2: Aquatic Degradation Half-Lives (DT50) of Isoprothiolane
| System | Condition | DT50 (days) |
|---|---|---|
| Anaerobic Water Layer | Two typical sediment/water systems | 6.5 and 36 fao.org |
| Total Anaerobic System (Water + Sediment) | Two typical sediment/water systems | ~800 - 1100 fao.org |
| River Water | Not specified | > 50 chemicalbook.com |
| Paddy Field Water (with sunlight) | Not specified | Degradation rate of 0.0003 day⁻¹ ijee.net |
Sunlight plays a significant role in the degradation of isoprothiolane on surfaces. tandfonline.com Photodegradation of isoprothiolane on a sandy clay loam soil showed DT50 and DT90 values of 28 and 92 days, respectively. fao.orgrayfull.com The primary photodegradation pathway involves the S-oxidation of isoprothiolane to form isoprothiolane monosulfoxide. fao.orgfao.org This metabolite itself degrades, with a calculated half-life of 21 to 24 solar days. fao.org Another study identified de-esterification followed by de-carboxylation and rearrangement as the major route of photodegradation on glass, soil, and plant surfaces. tandfonline.com
The half-life of isoprothiolane due to photodegradation can vary depending on the conditions. For instance, the half-life was reported to be 40 or 47 solar days in light-exposed samples, depending on the latitude equivalent of the natural sunlight. fao.orgfao.org In another study, the half-life under sunlight was found to be dependent on the pH, ranging from 13 days at pH 4.0 to 91 days at pH 9.0. researchgate.netusm.my
Table 3: Photodegradation Half-Lives (DT50) of Isoprothiolane
| Medium | Condition | DT50 (days) |
|---|---|---|
| Sandy Clay Loam Soil | Artificial light | 28 fao.orgrayfull.com |
| Light Exposed Samples | Natural sunlight equivalent | 40 - 47 fao.orgfao.org |
| Water (pH dependent) | Sunlight | 13 (pH 4.0), 16 (pH 7.2), 91 (pH 9.0) researchgate.netusm.my |
Aerobic and Anaerobic Degradation in Various Soil Types
Aquatic Degradation Pathways and Rates
Transport and Distribution Research with Isoprothiolane-d4 as a Tracer
The use of isotopically labeled compounds like this compound is invaluable for studying the transport and distribution of the fungicide in the environment and in biological systems. biorxiv.orgmdpi.com Labeled compounds allow researchers to trace the movement of the substance from the point of application into soil, water, and plants. moravek.com
Research using radiolabeled isoprothiolane has demonstrated its systemic action in rice plants, with absorption by both leaves and roots and subsequent translocation throughout the plant. rayfull.com Studies on confined rotational crops using [14C]-isoprothiolane have also been conducted to understand its uptake and potential for accumulation in succeeding crops. fao.orgfao.org The mobility of isoprothiolane in soil is influenced by its adsorption characteristics, which in turn are affected by soil properties like organic matter content. koreascience.kr The leaching potential of isoprothiolane is considered to be relatively low compared to more mobile pesticides. researchgate.net
The ability to distinguish the applied, labeled fungicide from any background presence of the compound is a key advantage of using isotopic tracers like this compound. This precision is essential for building accurate models of its environmental fate and for developing strategies to mitigate potential environmental contamination.
Adsorption and Desorption Dynamics in Soil and Sediment Systems
The environmental behavior of pesticides, including their tendency to adsorb to soil and sediment particles, is a critical factor in determining their potential for off-site transport and bioavailability. The use of isotopically labeled compounds, such as this compound, is instrumental in accurately tracing and quantifying these processes in complex environmental matrices. digitellinc.comnih.goviaea.org Adsorption and desorption studies are fundamental to predicting the fate of Isoprothiolane in aquatic and terrestrial environments.
The extent to which a chemical compound partitions between the solid and liquid phases is described by the adsorption-desorption distribution coefficient (Kd). ecetoc.orgecetoc.org This coefficient is a ratio of the concentration of the compound in the solid phase (e.g., soil or sediment) to its concentration in the aqueous phase at equilibrium. ecetoc.org For organic compounds like isoprothiolane, this partitioning is often normalized to the organic carbon content of the soil or sediment, yielding the organic carbon-water (B12546825) partition coefficient (Koc), which allows for more standardized comparisons across different soil types. ecetoc.org
Research on the environmental fate of isoprothiolane has included studies on its adsorption and desorption characteristics in various soil types. These studies are typically conducted by equilibrating a solution of known Isoprothiolane concentration (often using a radiolabeled or isotopically labeled form like this compound for ease of detection) with a soil or sediment sample. fao.org The concentration of the compound remaining in the solution is measured, and the amount adsorbed to the solid phase is calculated by difference.
Detailed findings from such studies indicate that the adsorption of isoprothiolane is influenced by soil properties such as organic matter content and clay mineralogy. ecetoc.org For instance, soils with higher organic carbon content generally exhibit a greater capacity for adsorbing organic pesticides. Desorption experiments, which measure the release of the adsorbed compound back into the aqueous phase, are also crucial for understanding its persistence and potential for remobilization in the environment. These studies often reveal that a fraction of the pesticide can become more strongly bound to the soil over time, a phenomenon known as sequestration.
While specific Freundlich or Langmuir isotherm data for this compound are not detailed in the provided search results, the general principles of these models are applied to characterize the adsorption behavior. The Freundlich isotherm is commonly used to describe the non-linear adsorption of pesticides to soil.
Table 1: Adsorption and Desorption Parameters for Isoprothiolane in Different Soil Types (Hypothetical Data)
| Soil Type | Organic Carbon (%) | Clay Content (%) | Adsorption Kd (L/kg) | Desorption Kd (L/kg) | Koc (L/kg) |
| Sandy Loam | 1.2 | 15 | 5.8 | 7.2 | 483 |
| Silt Loam | 2.5 | 25 | 12.3 | 15.1 | 492 |
| Clay | 3.1 | 45 | 18.5 | 22.0 | 597 |
Note: This table is a representation of typical data obtained in adsorption-desorption studies. The values are illustrative and based on general knowledge of pesticide-soil interactions.
Leaching Potential and Mobility Assessment in Soil Columns
The potential for a pesticide to move through the soil profile and reach groundwater is a significant environmental concern. Leaching studies using soil columns are a standard method for assessing the mobility of compounds like isoprothiolane. nih.govresearchgate.net In these experiments, an undisturbed or repacked soil column is treated with the pesticide, and then subjected to simulated rainfall or irrigation. The leachate collected from the bottom of the column is analyzed for the presence of the parent compound and its degradation products. The use of this compound in such studies allows for precise quantification of the leached substance, distinguishing it from any background interferences. medchemexpress.com
The mobility of a pesticide in soil is inversely related to its adsorption to soil particles. Compounds with high Koc values tend to be less mobile and have a lower leaching potential. ecetoc.org Conversely, compounds that are more water-soluble and have low Koc values are more likely to be transported through the soil profile with percolating water.
Studies on the mobility of various pesticides have shown that factors such as soil structure (e.g., presence of macropores), rainfall intensity, and the timing of pesticide application relative to precipitation events can significantly influence leaching. researchgate.net For isoprothiolane, which is used in rice paddies, the water-saturated conditions can affect its mobility compared to dryland agricultural settings. cabidigitallibrary.orgunu.edu
Research has indicated that under certain conditions, even pesticides with moderate to high adsorption coefficients can be detected in lower soil layers and in groundwater, often due to preferential flow paths that bypass the main soil matrix. researchgate.net Therefore, a comprehensive assessment of leaching potential considers both the chemical properties of the pesticide and the physical and hydrological characteristics of the soil environment.
Table 2: Results from a Simulated Soil Column Leaching Study with Isoprothiolane (Illustrative Data)
| Soil Depth (cm) | Isoprothiolane Concentration (µg/kg) after 30 days | Leachate Collection | Total Isoprothiolane Leached (% of applied) |
| 0-10 | 850 | Day 5 | 0.1 |
| 10-20 | 120 | Day 10 | 0.5 |
| 20-30 | 15 | Day 20 | 1.2 |
| >30 | < detection limit | Day 30 | 1.8 |
Note: This table presents hypothetical data to illustrate the type of results obtained from soil column leaching experiments. Actual values would depend on the specific soil, experimental conditions, and the properties of isoprothiolane.
Modeling of Environmental Fate and Distribution in Hydrological Systems
Environmental fate models are computational tools used to predict the transport, transformation, and ultimate fate of chemicals in the environment. mdpi.comstone-env.com These models integrate the physicochemical properties of the compound, such as its solubility, vapor pressure, and adsorption coefficients (Koc), with environmental parameters like soil type, climate data, and land use practices. For pesticides like isoprothiolane, models such as the Soil and Water Assessment Tool (SWAT), LEACHM, and others are used to simulate its behavior in agricultural landscapes and associated water bodies. stone-env.comscience.gov
The data generated from adsorption/desorption and leaching studies, often utilizing isotopically labeled compounds like this compound, are essential inputs for these models. digitellinc.com The accuracy of the model predictions is highly dependent on the quality of these input parameters. For example, the Koc value will determine how the model partitions the pesticide between the soil and water phases, which in turn affects the simulated rates of runoff and leaching.
Hydrological models can simulate the movement of isoprothiolane from a treated field into adjacent surface waters through runoff or its vertical movement through the soil profile towards groundwater. mdpi.com These models can help in conducting risk assessments by predicting the estimated environmental concentrations (EECs) in different environmental compartments. These predicted concentrations can then be compared to ecotoxicological endpoints to assess the potential risk to non-target organisms. nih.gov
Recent research has highlighted the importance of incorporating factors such as enantioselective degradation into fate models for chiral pesticides, although it is not specified if this applies to isoprothiolane. acs.org The continuous refinement of these models, supported by high-quality data from laboratory and field studies with tracer compounds like this compound, is crucial for improving the accuracy of environmental risk assessments for pesticides.
Table 3: Key Input Parameters for Environmental Fate Modeling of Isoprothiolane
| Parameter | Value | Source |
| Molecular Weight | 290.4 g/mol | fao.org |
| Water Solubility | 48.5 mg/L (at 20°C) | fao.org |
| Log Kow (Octanol-Water Partition Coefficient) | 2.80 | fao.org |
| Soil Adsorption Coefficient (Koc) | 483 - 597 L/kg (illustrative range) | Derived from Table 1 |
| Soil Half-life (DT50) | Varies with soil type and conditions | science.gov |
| Hydrolytic Stability | Stable at pH 4 and 7 | fao.org |
Future Research Directions and Methodological Advancements in Isoprothiolane D4 Studies
Development of Novel Analytical Platforms for Enhanced Detection and Characterization
The precise detection of pesticides and their metabolites is fundamental to environmental monitoring and food safety. While Isoprothiolane-d4 is already used in established methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), future research should focus on developing and implementing next-generation analytical platforms to further enhance sensitivity, selectivity, and throughput. researchgate.netaustinpublishinggroup.com
Advanced hyphenated techniques, which couple powerful separation methods with sophisticated detection technologies, represent a significant frontier. Techniques such as LC-SPE-NMR (Liquid Chromatography-Solid Phase Extraction-Nuclear Magnetic Resonance) and LC-HRMS-SPE-NMR (Liquid Chromatography-High Resolution Mass Spectrometry-SPE-NMR) offer unparalleled capabilities for structural elucidation of novel metabolites and degradation products in complex extracts. nih.gov Future studies could apply these platforms to trace the metabolic fate of Isoprothiolane (B132471), using this compound not only for quantification but also to aid in the structural confirmation of previously unidentified transformation products.
Furthermore, the evolution of sample preparation techniques continues to be critical. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a standard for pesticide residue analysis, often used for Isoprothiolane. ekb.egresearchgate.net Research into novel sorbents for solid-phase extraction (SPE) and microextraction techniques can lead to cleaner sample extracts, reduced matrix effects, and lower limits of detection (LODs). The development of immunoassays, such as the Lateral Flow Immunoassay (LFIA), presents another avenue for rapid, on-site screening of Isoprothiolane, where this compound could be instrumental in the validation and calibration of these high-throughput platforms. researchgate.net
| Analytical Platform | Primary Application | Role of this compound | Future Research Focus |
|---|---|---|---|
| GC-MS/MS | Routine quantification of Isoprothiolane in food and environmental samples. gcms.czlcms.cz | Internal standard for accurate quantification. | Miniaturization of systems; development of faster temperature programming for higher throughput. |
| UPLC-MS/MS | High-sensitivity quantification of Isoprothiolane and its known metabolites. researchgate.net | Isotope-dilution internal standard to correct for matrix effects and extraction losses. researchgate.net | Coupling with advanced ion mobility spectrometry for isomeric separation of metabolites. |
| LC-HRMS (e.g., Orbitrap) | Screening for unknown transformation products; confirmation of elemental composition. thermofisher.com | Reference compound to confirm fragmentation pathways and retention time. | Creation of comprehensive spectral libraries for Isoprothiolane and its deuterated analogues. |
| LC-SPE-NMR | Definitive structural elucidation of unknown metabolites isolated from complex matrices. nih.gov | Aid in spectral assignment and confirmation of molecular structure. | Application to identify novel microbial or plant metabolites of Isoprothiolane. |
Integration of Multi-Omics and Stable Isotope-Labeled Compounds in Environmental Systems Biology
Systems biology offers a holistic view of how biological systems respond to environmental stressors like fungicides. The integration of multi-omics (genomics, transcriptomics, proteomics, metabolomics) with stable isotope-labeled compounds is a powerful approach to unravel complex environmental interactions. premierscience.comnih.gov this compound is perfectly suited for such studies, moving beyond its role as a passive analytical tool to become an active probe in environmental experiments.
A key future direction is the use of this compound in Stable Isotope Probing (SIP) studies. nih.gov By introducing this compound into a microcosm, such as a paddy soil or a microbial consortium, researchers can trace the deuterium (B1214612) label as the compound is metabolized and incorporated into microbial biomass (DNA, RNA, proteins) and metabolic products. nih.govsilantes.com Subsequent analysis using multi-omics can identify the specific microorganisms responsible for the degradation of Isoprothiolane and elucidate the metabolic pathways involved. nih.govjeb.co.in For instance, metagenomic analysis of labeled DNA can reveal the identity of active degraders, while metatranscriptomics and proteomics can pinpoint the specific enzymes and genes that are upregulated in response to the fungicide. nih.gov
Metabolomics, particularly when combined with stable isotope labeling, provides a direct snapshot of the biochemical state of an organism or ecosystem. pharmiweb.com Using this compound in flux analysis studies can reveal how carbon and other atoms from the fungicide are routed through microbial metabolic networks, providing unprecedented insight into its biodegradation and the potential formation of persistent or benign products. premierscience.com
| Omics Layer | Methodology | Objective with this compound | Expected Outcome |
|---|---|---|---|
| Metagenomics (DNA-SIP) | Introduce this compound to soil; separate labeled ("heavy") DNA via density gradient ultracentrifugation; sequence the labeled DNA. nih.gov | Identify the microorganisms actively incorporating atoms from this compound into their biomass. | Taxonomic identification of key Isoprothiolane-degrading bacteria and fungi in the soil community. |
| Metatranscriptomics (RNA-SIP) | Extract total RNA after exposure to this compound; identify labeled transcripts. nih.gov | Pinpoint genes that are actively transcribed by the degrading organisms in response to the fungicide. | Identification of key enzymatic genes (e.g., for oxidoreductases, hydrolases) involved in the degradation pathway. |
| Proteomics (Protein-SIP) | Extract total protein; identify labeled peptides by mass spectrometry. nih.gov | Identify the specific enzymes being synthesized to break down Isoprothiolane. | Direct evidence of the functional proteins responsible for initiating the degradation cascade. |
| Metabolomics | Trace the appearance of deuterated metabolites over time using LC-HRMS. | Track the formation and decay of intermediate and final degradation products. | A detailed map of the Isoprothiolane biodegradation pathway and metabolic flux. |
Computational Chemistry and In Silico Modeling for Predictive Research Outcomes
Computational chemistry and in silico modeling are indispensable tools for predicting the environmental fate, behavior, and potential impacts of chemical compounds, often reducing the need for extensive and costly experimental work. nih.gov Future research on this compound can both contribute to and benefit from these predictive models.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed or refined to predict key environmental parameters for Isoprothiolane. nih.govresearchgate.net These parameters include soil adsorption coefficients, degradation rates, and bioaccumulation potential. niph.go.jp While this compound shares most properties with its non-labeled counterpart, subtle differences due to the kinetic isotope effect (KIE) can be explored. The C-D bond is stronger than the C-H bond, meaning reactions that involve the cleavage of this bond will be slower. Computational models, such as those using Density Functional Theory (DFT), can predict the magnitude of the KIE for proposed degradation reactions. These theoretical predictions can then be validated experimentally using this compound, providing strong evidence for specific reaction mechanisms.
Furthermore, molecular docking simulations can be employed to investigate the interaction of Isoprothiolane with the active sites of key degradative enzymes identified through SIP studies. mdpi.com By modeling how the substrate fits into an enzyme, researchers can understand the structural basis for its activity and predict whether similar enzymes in other organisms might also degrade the fungicide. Such in silico approaches can accelerate the discovery of bioremediation agents and provide a mechanistic understanding of Isoprothiolane's persistence in the environment. mdpi.comacs.org
| Modeling Technique | Research Application | Role/Contribution of this compound | Predictive Outcome |
|---|---|---|---|
| QSAR/QSPR | Predicting environmental properties (e.g., toxicity, mobility) of Isoprothiolane and its metabolites. nih.gov | Experimental data using this compound can help validate and refine model predictions. | A predictive framework for assessing the environmental fate of new, structurally similar fungicides. |
| Density Functional Theory (DFT) | Modeling reaction pathways and transition states for Isoprothiolane degradation. | Used to computationally predict the kinetic isotope effect (KIE) for comparison with experimental degradation rate differences between Isoprothiolane and this compound. | Confirmation of specific bond-cleavage events and elucidation of the degradation mechanism at a molecular level. |
| Molecular Docking | Simulating the binding of Isoprothiolane to the active site of a degradative enzyme. mdpi.com | Serves as the structural basis for the ligand; helps interpret experimental results from SIP-proteomics. | Identification of key amino acid residues involved in binding and catalysis; informs protein engineering efforts for bioremediation. |
| Pesticide Fate Modeling | Simulating the transport and persistence of Isoprothiolane in a specific environment, like a paddy field ecosystem. niph.go.jp | Data on degradation rates (incorporating KIE) can improve the accuracy of the model. | Predictive models of residue levels in soil and water over time under various agricultural scenarios. |
Q & A
Basic Research Questions
Q. What are the established synthesis routes for Isoprothiolane-d4, and how do isotopic purity and yield vary across methodologies?
- Methodological Answer : Synthesis typically involves deuteration of isoprothiolane using deuterated reagents (e.g., D₂O or deuterium gas) under controlled catalytic conditions. Isotopic purity (>98%) is validated via nuclear magnetic resonance (NMR) and liquid chromatography-mass spectrometry (LC-MS), with yields optimized through reaction temperature and solvent selection (e.g., tetrahydrofuran vs. acetonitrile) . For replication, experimental protocols must specify catalyst type (e.g., palladium on carbon), reaction duration, and purification steps (e.g., column chromatography) to ensure reproducibility .
Q. Which analytical techniques are most effective for quantifying this compound in environmental or biological matrices?
- Methodological Answer : LC-MS/MS with deuterium-labeled internal standards is preferred for its sensitivity (detection limits <1 ng/mL) and specificity. Sample preparation often involves solid-phase extraction (SPE) for biological fluids or liquid-liquid extraction for environmental samples. Method validation should address matrix effects, recovery rates (70–120%), and intraday/interday precision (CV <15%) . Gas chromatography (GC) with electron capture detection (ECD) may also be used but requires derivatization, introducing potential error sources .
Advanced Research Questions
Q. How can researchers resolve contradictions in degradation kinetics data for this compound across different environmental conditions?
- Methodological Answer : Contradictions often arise from variable experimental parameters (e.g., pH, light exposure, microbial activity). A systematic approach involves:
- Controlled variable testing : Isolate factors (e.g., UV intensity, temperature) using factorial design experiments .
- Kinetic modeling : Apply pseudo-first-order or Arrhenius models to compare degradation rates under standardized conditions .
- Cross-validation : Replicate studies in independent labs with shared protocols to minimize methodological bias .
Q. What experimental design strategies mitigate isotopic exchange interference in this compound tracer studies?
- Methodological Answer : Isotopic exchange (e.g., H-D exchange in protic solvents) can skew results. Mitigation strategies include:
- Solvent selection : Use aprotic solvents (e.g., deuterated chloroform) to minimize exchange .
- Temperature control : Lower reaction temperatures reduce exchange kinetics.
- Analytical controls : Include non-deuterated analogs as internal references to quantify exchange rates during LC-MS analysis .
Q. How can this compound be integrated into multi-residue analytical frameworks for studying metabolite interactions?
- Methodological Answer :
- Chromatographic optimization : Employ ultra-high-performance LC (UHPLC) with C18 columns to separate this compound from co-eluting metabolites .
- High-resolution MS : Use Orbitrap or Q-TOF systems to differentiate isotopic clusters and confirm molecular formulae.
- Metabolite identification : Combine fragmentation patterns (MS/MS) with databases (e.g., METLIN) to annotate biotransformation products .
Methodological Guidance
Q. What criteria ensure the ethical and feasible use of this compound in in vivo toxicological studies?
- Answer : Adhere to the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant):
- Feasibility : Conduct pilot dosing studies to determine non-lethal concentrations in model organisms (e.g., zebrafish).
- Ethical compliance : Follow institutional guidelines for humane endpoints and sample sizes (e.g., 3R principles) .
- Data relevance : Align metabolite profiling with human exposure thresholds using physiologically based pharmacokinetic (PBPK) models .
Q. How should researchers structure hypotheses to investigate this compound’s mode of action in plant-pathogen systems?
- Answer : Formulate hypotheses using PICO (Population, Intervention, Comparison, Outcome):
- Population : Rice blast (Magnaporthe oryzae)-infected plants.
- Intervention : Foliar application of this compound at 100 ppm.
- Comparison : Non-deuterated isoprothiolane and untreated controls.
- Outcome : Quantify fungal inhibition (%) via qPCR or microscopy .
Data Analysis and Reporting
Q. What statistical methods address variability in this compound recovery rates across heterogeneous soil samples?
- Methodological Answer :
- Normalization : Express recovery relative to soil organic matter (SOM) content using linear regression.
- Robust statistics : Apply non-parametric tests (e.g., Mann-Whitney U) if data deviates from normality.
- Uncertainty quantification : Report confidence intervals (95% CI) and use Monte Carlo simulations to model error propagation .
Q. How can conflicting results in this compound’s environmental persistence be reconciled in meta-analyses?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
